![molecular formula C15H20N2O10 B14362134 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate CAS No. 91303-38-7](/img/structure/B14362134.png)
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C16H22N2O10 It is characterized by the presence of multiple ethoxy groups and a dinitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as alkoxides or thiolates in appropriate solvents.
Major Products
Hydrolysis: 3,5-dinitrobenzoic acid and 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol.
Reduction: 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is not fully understood. its effects are likely mediated through interactions with cellular components such as proteins and membranes. The nitro groups may undergo bioreduction to form reactive intermediates that can modify biological targets, while the ethoxy groups enhance solubility and facilitate cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl toluene-4-sulfonate
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl tosylate
Uniqueness
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is unique due to the presence of both hydrophilic ethoxy groups and hydrophobic nitrobenzoate moiety. This dual nature allows it to interact with a wide range of chemical and biological systems, making it versatile for various applications.
Propiedades
Número CAS |
91303-38-7 |
|---|---|
Fórmula molecular |
C15H20N2O10 |
Peso molecular |
388.33 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H20N2O10/c18-1-2-24-3-4-25-5-6-26-7-8-27-15(19)12-9-13(16(20)21)11-14(10-12)17(22)23/h9-11,18H,1-8H2 |
Clave InChI |
ZBARPAQXSRQBET-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


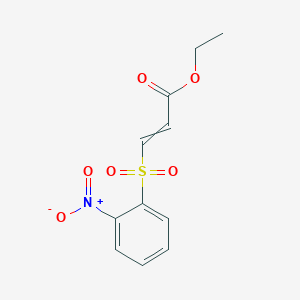
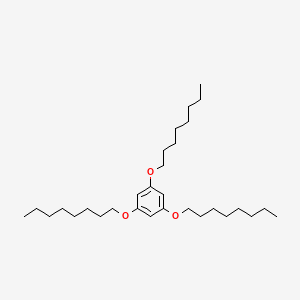
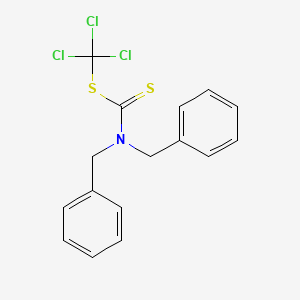
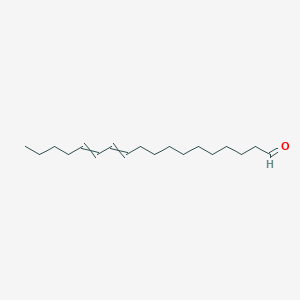
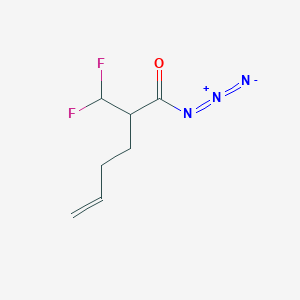
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
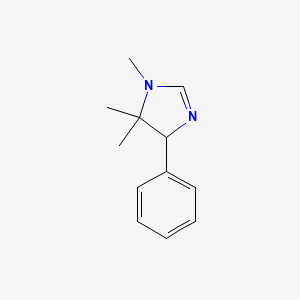
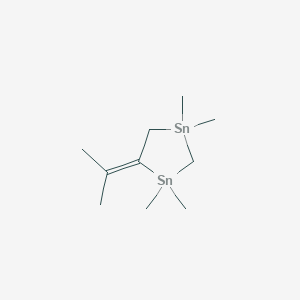
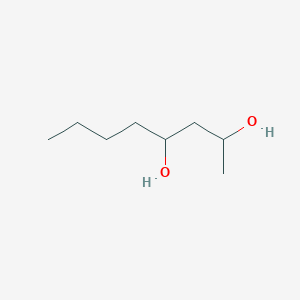


![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)


